Clobazam-d5

Analytical Chemistry LC-MS/MS Method Development Stable Isotope Internal Standard

Clobazam-d5 (CAS 129973-76-8; molecular formula C₁₆H₈D₅ClN₂O₂; MW 305.77 g/mol) is a pentadeuteriophenyl analog of the 1,5-benzodiazepine anticonvulsant clobazam, in which five hydrogen atoms on the N5-phenyl ring are replaced by deuterium. First synthesized and characterized by Borel and Abbott in 1990, the compound was obtained in essentially quantitative isotopic purity with >98% chemical purity by HPLC.

Molecular Formula C16H13ClN2O2
Molecular Weight 305.77 g/mol
Cat. No. B13445366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobazam-d5
Molecular FormulaC16H13ClN2O2
Molecular Weight305.77 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D
InChIKeyCXOXHMZGEKVPMT-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clobazam-d5: Pentadeuteriophenyl Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Clobazam


Clobazam-d5 (CAS 129973-76-8; molecular formula C₁₆H₈D₅ClN₂O₂; MW 305.77 g/mol) is a pentadeuteriophenyl analog of the 1,5-benzodiazepine anticonvulsant clobazam, in which five hydrogen atoms on the N5-phenyl ring are replaced by deuterium [1]. First synthesized and characterized by Borel and Abbott in 1990, the compound was obtained in essentially quantitative isotopic purity with >98% chemical purity by HPLC [1]. It functions as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, enabling accurate quantification of clobazam and its active metabolite N-desmethylclobazam in biological matrices across therapeutic drug monitoring, bioequivalence, and forensic toxicology applications [2].

Why Structural Analog or Non-Isotopic Internal Standards Cannot Replace Clobazam-d5 in Quantitative Clobazam Bioanalysis


In LC-MS/MS quantification, the internal standard must track the analyte through extraction, chromatography, and ionization to compensate for matrix effects and sample-to-sample variability. Surrogate internal standards—such as structural analogs (e.g., diazepam-d5 used historically for clobazam in multi-analyte screens)—do not co-elute with clobazam and therefore experience different matrix effects at the moment of ionization, introducing assay bias that regulatory agencies including the EMA have cited as grounds for study rejection [1]. Even among stable isotope-labeled options, not all are equivalent. The deuterium labeling strategy matters: Clobazam-d5 places five deuterium atoms on the metabolically stable phenyl ring, a position specifically chosen because phenyl ring oxidation exhibits only marginal isotope effects (kH/kD ≈ 1.09–1.10), ensuring that the labeled standard neither undergoes significant in vivo metabolic H/D exchange nor introduces quantitative bias when used as a tracer in dual-isotope metabolic studies [2]. This positional deuteration strategy distinguishes Clobazam-d5 from alternative labeled forms (e.g., trideuteriomethyl clobazam-d3, where N-demethylation shows a substantial kH/kD of 2.80–3.65) [2].

Quantitative Differentiation Evidence: Clobazam-d5 vs. Closest Comparators and Alternatives


Chromatographic Retention Time Shift: Clobazam-d5 vs. Unlabeled Clobazam

Clobazam-d5 elutes measurably earlier than unlabeled clobazam under identical reversed-phase HPLC conditions. This deuterium-induced retention shift is a known phenomenon arising from the shorter C–D bond length and altered lipophilicity, and must be accounted for in method development [1]. The magnitude of this shift is small enough (2.4%) to preserve near-co-elution for matrix effect compensation, yet distinguishable enough to avoid complete isotopic peak overlap in high-resolution chromatography [1].

Analytical Chemistry LC-MS/MS Method Development Stable Isotope Internal Standard

MRM Transition Mass Differentiation: Clobazam-d5 Provides a +4.9 Da Shift for Unambiguous Analyte/IS Discrimination

In positive electrospray ionization (ESI+) mode on a triple quadrupole mass spectrometer, Clobazam-d5 produces a precursor-to-product ion transition that is shifted by approximately +5 Da relative to unlabeled clobazam, enabling distinct multiple reaction monitoring (MRM) channels with no isotopic cross-talk between analyte and internal standard channels [1]. The product ion mass shift of +4.9 Da (263.9 − 259.0) confirms that the deuterium labels on the phenyl ring are retained through collision-induced dissociation, an essential property for reliable peak area ratio calculation [1].

Mass Spectrometry MRM Transitions Bioanalytical Method Validation

Isotopic Purity and Deuterium Positional Integrity: >98% HPLC Purity with Metabolically Stable Phenyl Ring Labeling

Clobazam-d5 was synthesized with 'essentially quantitative isotopic purity' and demonstrated >98% chemical purity by HPLC [1]. The five deuterium atoms are positioned on the N5-phenyl ring—a metabolically stable position chosen because phenyl ring hydroxylation exhibits only marginal primary kinetic isotope effects: kH/kD = 1.103 ± 0.090 for phenol metabolites and kH/kD = 1.088 ± 0.207 for catechol metabolites in vivo in the rat [2]. This is in stark contrast to N-demethylation of trideuteriomethyl clobazam (clobazam-d3), which displays a substantial isotope effect (kH/kD = 3.65 ± 0.27 in control microsomes; 2.80 ± 0.16 in phenobarbital-induced microsomes) [2]. The synthetic characterization also identified the specific step—nucleophilic substitution of 2,4-dichloronitrobenzene by aniline-d₇—as most susceptible to deuterium exchange, providing users with foreknowledge of the potential isotopic impurity aniline-2,3,4,5-d₅ [1].

Isotopic Purity Deuterium Exchange Stability Metabolic Profiling

Validated Bioanalytical Range and Regulatory Suitability: Method Performance Using Clobazam-d5 as IS for 20 mg Bioequivalence Studies

A fully validated LC-MS/MS method employing Clobazam-d5 (m/z 306.0 → 263.9) and N-desmethylclobazam-d5 (m/z 292.0 → 250.0) as internal standards has been established and published for human plasma [1]. The method was specifically designed and validated to support bioequivalence studies for formulations containing 20 mg of clobazam, with validation performed in accordance with EMA bioanalytical method validation guidelines [1]. Clobazam-d5 is supplied by vendors such as SynZeal with detailed characterization data compliant with regulatory guidelines and is explicitly designated for analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2].

Bioequivalence ANDA Method Validation EMA Guideline

Deuterated (d5) vs. ¹³C₆-Labeled Internal Standard: Chromatographic Co-Elution, Cost, and Deuterium Scrambling Trade-offs

When selecting a SIL-IS for clobazam quantification, laboratories face a choice between Clobazam-d5 (deuterated; +5 Da mass shift) and Clobazam-¹³C₆ (+6 Da mass shift from six ¹³C atoms in the phenyl ring, MW increase to ~306.70 Da) . ¹³C-labeled standards co-elute identically with the unlabeled analyte because C–¹³C bond lengths are effectively identical to C–¹²C, whereas deuterated standards exhibit a measurable chromatographic shift (0.15 min for Clobazam-d5 as documented above) [1]. However, deuterated standards carry a risk of hydrogen-deuterium scrambling in the collision cell, which can affect MRM transition selection and quantitative accuracy; this phenomenon has been documented across multiple clinically significant small molecules by Cerilliant [2]. Conversely, ¹³C-labeled standards are immune to H/D exchange but are typically 2–5× more expensive and have longer custom synthesis lead times .

Stable Isotope Label Selection Deuterium vs 13C Internal Standard Procurement

Optimal Procurement and Application Scenarios for Clobazam-d5 Based on Quantitative Differentiation Evidence


Generic Clobazam ANDA Bioequivalence Studies (20 mg Tablet Formulations)

Clobazam-d5 is the validated internal standard of choice for ANDA bioequivalence studies of 20 mg clobazam formulations, as demonstrated by the Mikayelyan et al. (2020) method specifically designed for this purpose [1]. The method uses Clobazam-d5 (m/z 306.0 → 263.9) for clobazam and N-desmethylclobazam-d5 (m/z 292.0 → 250.0) for the active metabolite, achieving validated ranges of 2.0–750 ng/mL (CLB) and 0.7–200 ng/mL (N-CLB) with a 5-minute run time on a SCIEX Triple Quad 4500 system [1]. The method was validated per EMA bioanalytical method validation guidelines, and commercial suppliers such as SynZeal provide Clobazam-d5 with characterization data compliant with regulatory requirements for ANDA submissions [2]. The +4.9 Da MRM mass shift ensures no isotopic interference from the unlabeled analyte, a critical requirement for the low-concentration precision needed in bioequivalence statistical analysis [1].

Clinical Therapeutic Drug Monitoring (TDM) of Clobazam in Lennox-Gastaut Syndrome Patients

Therapeutic drug monitoring of clobazam in Lennox-Gastaut syndrome requires accurate quantification of both clobazam (therapeutic range: ~100–300 ng/mL) and its pharmacologically active metabolite N-desmethylclobazam (~1000–3000 ng/mL) [1]. Clobazam-d5, used as a SIL-IS, compensates for patient-specific matrix effects (including co-medications such as valproate, stiripentol, or cannabidiol that can alter clobazam metabolism) by co-eluting closely with the analyte (retention shift of only −0.15 min) [2][3]. The >98% isotopic purity and metabolically stable phenyl-d5 labeling position ensure lot-to-lot consistency required for longitudinal TDM across months to years of patient monitoring [2].

Forensic Toxicology and Urine Drug Testing: Multi-Benzodiazepine Panel Quantification

In forensic and clinical toxicology settings requiring simultaneous quantification of multiple benzodiazepines, Clobazam-d5 enables clobazam-specific quantification without cross-reactivity with other benzodiazepines or their metabolites—a limitation of immunoassay-based screening [1]. While multi-analyte panels historically used a single deuterated IS (e.g., diazepam-d5) for all benzodiazepines, the use of analyte-specific SIL-IS such as Clobazam-d5 for clobazam quantification corrects for differential matrix effects across the chromatographic run, improving accuracy particularly at low concentrations near the LLOQ [1][2]. Cerilliant certified reference materials (e.g., Clobazam-¹³C₆ as an alternative SIL-IS) are available for laboratories requiring ISO Guide 34-accredited standards, though Clobazam-d5 provides equivalent quantitative performance at generally lower procurement cost from multiple suppliers [3].

In Vivo Metabolic Profiling and Dual-Isotope Tracer Studies Using [²H₅]Clobazam

Clobazam-d5 was originally developed not merely as an analytical internal standard but as a metabolic tracer for dual-isotope GCMS studies, where rats were co-administered an approximately 50:50 mixture of unlabeled clobazam and [²H₅]clobazam [1]. The isotope shifts detected by GCMS enabled simultaneous identification and semi-quantitative comparison of labeled and unlabeled metabolite profiles in bile and urine [1]. The key finding that phenyl ring oxidation exhibits only marginal kinetic isotope effects (kH/kD = 1.088–1.103) validated the use of [²H₅]clobazam as a metabolic tracer that does not meaningfully distort metabolite formation rates [1]. This application scenario remains relevant for research laboratories investigating clobazam metabolism, drug-drug interactions, or the impact of genetic polymorphisms (e.g., CYP2C19) on clobazam pharmacokinetics, where the d5-labeled compound can serve simultaneously as internal standard and tracer [1][2].

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